molecular formula C12H10N4O3S B2649152 4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2309776-51-8

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2649152
CAS No.: 2309776-51-8
M. Wt: 290.3
InChI Key: WJRIUFWAKFCQDO-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide ( 2320642-37-1) is a specialized sulfonamide derivative of significant interest in pharmaceutical and agrochemical research. Its well-defined molecular structure (C12H10N4O3S) incorporates key functional groups, including a sulfonamide linker, a cyano substituent, and a 2-methoxypyrimidine moiety, which collectively make it a valuable intermediate for the synthesis of biologically active molecules . The sulfonamide group is known to enhance binding affinity to target proteins, while the methoxypyrimidine and cyano groups contribute to the compound's stability and reactivity, underscoring its utility in high-pcision synthetic workflows . This compound is particularly relevant in the field of drug discovery, serving as a potential key building block for the development of enzyme inhibitors and receptor modulators . Sulfonamide derivatives are extensively investigated as carbonic anhydrase inhibitors, with research highlighting their potential as anticancer agents targeting hypoxia-associated isoforms like hCA IX . The structural features of this compound, especially the pyrimidine and cyano groups, are common in the design of novel molecules for evaluating antioxidative and antimicrobial activities, making it a versatile scaffold for medicinal chemistry programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-12-14-7-10(8-15-12)16-20(17,18)11-4-2-9(6-13)3-5-11/h2-5,7-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRIUFWAKFCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-Cyano-N-(2-methylpropyl)benzene-1-sulfonamide

  • Structure : Features an alkyl (2-methylpropyl) group instead of the pyrimidine ring.
  • Key Differences :
    • Solubility : The alkyl chain increases hydrophobicity, reducing aqueous solubility compared to the aromatic pyrimidine-containing compound.
    • Binding Interactions : Lacks the pyrimidine’s nitrogen atoms, which are critical for hydrogen bonding and π-π stacking with biological targets.
  • Applications : Likely optimized for membrane permeability but less suited for targets requiring aromatic interactions .

4-Cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

  • Structure : Substitutes pyrimidine with a tetrazole ring.
  • Key Differences :
    • Metabolic Stability : Tetrazoles are resistant to metabolic degradation, acting as bioisosteres for carboxylic acids.
    • Electronic Properties : The tetrazole’s electron-deficient nature may alter binding kinetics compared to pyrimidine.
  • Applications: Potential use in drug design where metabolic stability is prioritized .

Analogues with Extended Aromatic Systems

4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide

  • Structure: Incorporates a bis-pyrimidine system with hydrophilic substituents (hydroxyethoxy, methoxyphenoxy).
  • Key Differences :
    • Molecular Weight : Higher (551.614 g/mol) due to extended substituents.
    • Solubility : Enhanced water solubility from oxygen-rich groups but reduced membrane permeability.
  • Applications : Suitable for targets requiring polar interactions, such as kinase inhibitors .

4-Cyano-N-(7-methoxy-1,4-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)benzene-1-sulfonamide

  • Structure: Replaces pyrimidine with a quinoline ring.
  • Key Differences: Aromatic Surface Area: The quinoline’s larger π-system enhances binding to hydrophobic pockets. Metabolic Stability: Methoxy and methyl groups may reduce oxidative metabolism.
  • Applications: Potential use in oncology targeting DNA-associated enzymes .

Agrochemical Analogues

4-Chloro-2-cyano-N,N-dimethyl-5-p-tolyl-imidazole-1-sulfonamide (Cyazofamid)

  • Structure: Imidazole core with chloro, cyano, and p-tolyl groups.
  • Key Differences: Ring Size: Five-membered imidazole vs. six-membered pyrimidine. Electronic Effects: Chloro and cyano groups increase electrophilicity, enhancing fungicidal activity.
  • Applications : Commercial fungicide with broad-spectrum efficacy .

Pharmacokinetic and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Applications
Target Compound ~325 2-Methoxypyrimidin-5-yl, cyano ~2.1 Enzyme inhibition, Drug R&D
4-Cyano-N-(2-methylpropyl) derivative ~293 2-Methylpropyl ~3.5 Membrane-permeable agents
Tetrazole Analogue ~306 2-Methyltetrazol-5-yl ~1.8 Metabolic-stable therapeutics
Cyazofamid ~354 Imidazole, p-tolyl, chloro ~4.0 Agrochemical fungicide

Research Findings and Implications

  • Target Compound : Demonstrates balanced hydrophobicity (LogP ~2.1) and hydrogen-bonding capacity, ideal for binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • Agrochemical vs. Pharmaceutical Design : Cyazofamid’s higher LogP (~4.0) aligns with its role in penetrating plant tissues, whereas the target compound’s moderate LogP suits systemic drug distribution .
  • Structural Flexibility: Substitution of the pyrimidine with tetrazole or quinoline alters target selectivity, highlighting the importance of heterocycle choice in drug design .

Biological Activity

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 284.31 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.
    • The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity :
    • The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
    • The mode of action typically involves inhibition of bacterial folate synthesis.

Antitumor Activity

A study evaluated the antitumor effects of various sulfonamide derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in Table 1.

CompoundCell LineIC50_{50} (µM)Assay Type
This compoundA5495.12 ± 0.45MTS
HCC8276.34 ± 0.52MTS
NCI-H3584.87 ± 0.39MTS

The compound exhibited significant cytotoxicity against all tested cell lines, with the lowest IC50_{50} observed in the NCI-H358 line, indicating a promising potential for further development as an antitumor agent.

Antimicrobial Activity

The antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains, as shown in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Studies

In a clinical context, a case study involving patients with resistant bacterial infections highlighted the use of sulfonamide derivatives as adjunct therapy to enhance treatment outcomes. Patients receiving treatment with compounds similar to this compound showed improved recovery rates compared to those on standard antibiotic regimens alone.

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